molecular formula C7H10N4O2 B14772421 2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-6-carboxylic acid

2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-6-carboxylic acid

Cat. No.: B14772421
M. Wt: 182.18 g/mol
InChI Key: GZSBYJYYVVKEPF-UHFFFAOYSA-N
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Description

2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-6-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a catalyst-free and additive-free reaction . This method is eco-friendly and results in good-to-excellent yields.

Industrial Production Methods

Industrial production methods for this compound often involve scalable reactions that can be performed under controlled conditions. For example, the reaction of 2-chloropyrazine with hydrazine hydrate in ethanol, followed by cyclization and purification steps, is one such method .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-6-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-6-carboxylic acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H10N4O2

Molecular Weight

182.18 g/mol

IUPAC Name

2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-6-carboxylic acid

InChI

InChI=1S/C7H10N4O2/c1-4-9-6-2-8-5(7(12)13)3-11(6)10-4/h5,8H,2-3H2,1H3,(H,12,13)

InChI Key

GZSBYJYYVVKEPF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2CC(NCC2=N1)C(=O)O

Origin of Product

United States

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